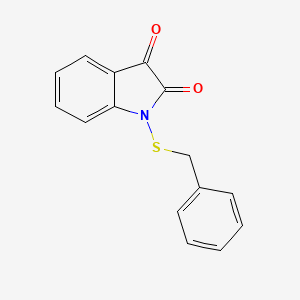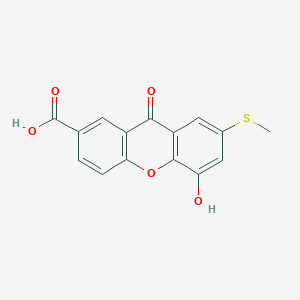
2-benzylidene-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-4H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazinone family
Méthodes De Préparation
The synthesis of 2-benzylidene-4H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the benzoxazinone ring structure. Another method involves the use of o-halophenols and 2-halo-amides in a copper-catalyzed coupling reaction, which provides a convenient and efficient route to the desired compound .
Analyse Des Réactions Chimiques
2-Benzylidene-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the benzoxazinone ring. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-Benzylidene-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties. Additionally, the compound has applications in the agricultural industry as a pesticide and herbicide .
Mécanisme D'action
The mechanism of action of 2-benzylidene-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. It can also modulate signaling pathways involved in inflammation and pain, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Benzylidene-4H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one and 2,2’-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one). These compounds share a similar benzoxazinone core structure but differ in their substituents and functional groups.
Propriétés
Numéro CAS |
55894-84-3 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-benzylidene-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H11NO2/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |
Clé InChI |
LIZJZQCYTCJLHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


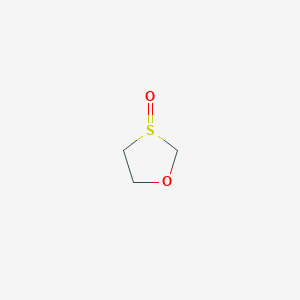
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
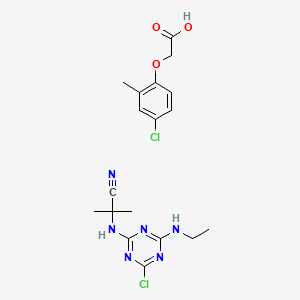

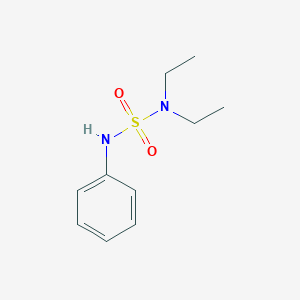

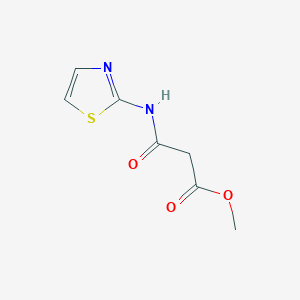
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
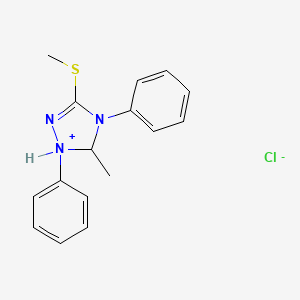
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
